TIQ-15

Description

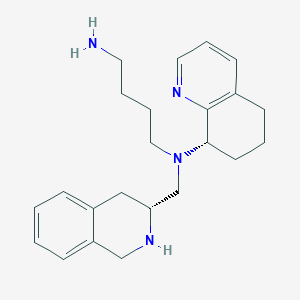

Structure

3D Structure

Properties

Molecular Formula |

C23H32N4 |

|---|---|

Molecular Weight |

364.5 g/mol |

IUPAC Name |

N'-[[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]methyl]-N'-[(8S)-5,6,7,8-tetrahydroquinolin-8-yl]butane-1,4-diamine |

InChI |

InChI=1S/C23H32N4/c24-12-3-4-14-27(22-11-5-9-18-10-6-13-25-23(18)22)17-21-15-19-7-1-2-8-20(19)16-26-21/h1-2,6-8,10,13,21-22,26H,3-5,9,11-12,14-17,24H2/t21-,22+/m1/s1 |

InChI Key |

MYCKNKHATQGHEV-YADHBBJMSA-N |

SMILES |

C1CC(C2=C(C1)C=CC=N2)N(CCCCN)CC3CC4=CC=CC=C4CN3 |

Isomeric SMILES |

C1C[C@@H](C2=C(C1)C=CC=N2)N(CCCCN)C[C@H]3CC4=CC=CC=C4CN3 |

Canonical SMILES |

C1CC(C2=C(C1)C=CC=N2)N(CCCCN)CC3CC4=CC=CC=C4CN3 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

TIQ-15; TIQ 15; TIQ15; |

Origin of Product |

United States |

Foundational & Exploratory

TIQ-15: A Novel Tetrahydroisoquinoline-Based CXCR4 Antagonist for HIV-1 Therapy

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of TIQ-15, a novel small-molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4). CXCR4 is a critical co-receptor for the entry of X4-tropic and dual-tropic strains of Human Immunodeficiency Virus 1 (HIV-1) into host cells. The emergence of these viral strains, particularly in later stages of infection, is associated with accelerated disease progression and a decline in CD4+ T cell counts.[1][2] This guide details the mechanism of action, preclinical efficacy, and experimental protocols related to TIQ-15, offering a valuable resource for researchers in the fields of virology, immunology, and medicinal chemistry.

Core Compound Profile

TIQ-15 is a tetrahydroisoquinoline derivative that has demonstrated potent and specific inhibition of CXCR4-mediated HIV-1 entry.[3][4] Unlike some earlier CXCR4 antagonists that faced challenges with toxicity or off-target effects, TIQ-15 has shown a favorable preclinical profile, making it a promising candidate for further development.[5]

Quantitative Efficacy and Bioactivity

The biological activity of TIQ-15 has been characterized across a range of in vitro assays, demonstrating its potency against CXCR4-tropic HIV-1 and its effects on CXCR4 signaling pathways.

| Parameter | Value | Assay/Cell Type | Reference |

| Anti-HIV Activity | |||

| IC50 (HIV-1 NL4-3) | 13 nM | Rev-CEM-GFP-Luc reporter T cells | |

| Inhibition of X4-tropic clinical isolates | Potent | Human PBMCs | |

| Inhibition of dual-tropic clinical isolates | Potent | Human PBMCs | |

| Inhibition of R5-tropic clinical isolates | Moderate | Human PBMCs | |

| CXCR4 Antagonism | |||

| IC50 (SDF-1α-mediated cAMP production) | 41 nM | CXCR4-Glo cells | |

| IC50 (SDF-1α-mediated chemotaxis) | 176 nM | Blood resting CD4 T cells | |

| IC50 (125I-SDF-1α binding) | 112 nM | Not specified | |

| IC50 (β-arrestin recruitment) | 19 nM | Not specified | |

| IC50 (CXCL12-mediated Ca2+ flux) | 3-10 nM | Not specified | |

| Cytotoxicity | |||

| TC50 | >50 µM | Rev-CEM-GFP-Luc cells |

Mechanism of Action

TIQ-15 functions as an allosteric antagonist of CXCR4. It binds to a site on the receptor that is distinct from the binding site of the natural ligand, CXCL12 (also known as SDF-1α). This interaction prevents the conformational changes in CXCR4 that are necessary for the fusion of the HIV-1 envelope with the host cell membrane.

Inhibition of HIV-1 Entry

The primary antiviral mechanism of TIQ-15 is the blockade of CXCR4-mediated viral entry. This has been demonstrated in experiments using X4-tropic HIV-1 strains, where TIQ-15 effectively prevents the virus from entering and infecting CD4+ T cells. Importantly, TIQ-15 does not inhibit viral entry mediated by the CCR5 co-receptor, nor does it affect post-entry steps of the viral lifecycle.

Interference with CXCR4 Signaling

In addition to blocking viral entry, TIQ-15 also antagonizes the natural signaling functions of CXCR4 that are triggered by its ligand, CXCL12. This includes the inhibition of:

-

cAMP production: TIQ-15 blocks the CXCL12-induced decrease in cyclic adenosine monophosphate (cAMP) levels.

-

Cofilin activation: It prevents the activation of cofilin, a key protein involved in actin cytoskeleton rearrangements necessary for cell migration.

-

Chemotaxis: TIQ-15 inhibits the directed migration of T cells in response to a CXCL12 gradient.

The following diagram illustrates the CXCR4 signaling pathway and the points of inhibition by TIQ-15.

Caption: CXCR4 signaling pathway and TIQ-15 inhibition.

Dual-Tropic Activity and Synergy with Maraviroc

A notable feature of TIQ-15 is its activity against both X4-tropic and dual-tropic HIV-1 isolates. Furthermore, it exhibits moderate inhibitory activity against R5-tropic viruses and has been shown to act synergistically with the CCR5 antagonist, maraviroc. This suggests that a combination therapy of TIQ-15 and maraviroc could potentially block the entry of all major HIV-1 tropisms.

The logical relationship of TIQ-15's activity spectrum is depicted below.

Caption: TIQ-15 dual-tropic activity and synergy.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the key experimental protocols used in the characterization of TIQ-15.

HIV-1 Infection Assay (Rev-CEM-GFP-Luc Reporter Cells)

This assay quantifies the anti-HIV potency of TIQ-15 in a T-cell line.

-

Cells: Rev-CEM-GFP-Luc reporter cells, which express GFP and luciferase upon successful HIV-1 infection.

-

Virus: HIV-1(NL4-3) (X4-tropic).

-

Protocol:

-

Pre-treat Rev-CEM-GFP-Luc cells with varying concentrations of TIQ-15 (e.g., from 10 µM to 25.6 pM in a 5-fold dilution series) or DMSO (vehicle control) for 1 hour at 37°C.

-

Infect the pre-treated cells with HIV-1(NL4-3) for 2 hours.

-

Wash the cells to remove the virus and compound.

-

Culture the cells for 48-72 hours.

-

Analyze GFP expression using flow cytometry. Propidium iodide (PI) staining is used to exclude dead cells from the analysis.

-

-

Endpoint: The concentration of TIQ-15 that inhibits HIV-1 infection by 50% (IC50) is calculated.

The workflow for this assay is illustrated below.

Caption: HIV-1 infection assay workflow.

Viral Entry Assay (BlaM-Vpr-based)

This assay specifically measures the fusion and entry of HIV-1 into target cells.

-

Cells: CEM-SS cells.

-

Virus: HIV-1(NL4-3) containing a β-lactamase-Vpr (BlaM-Vpr) fusion protein.

-

Protocol:

-

Treat CEM-SS cells with TIQ-15 (e.g., 10 µM), a known CXCR4 antagonist like AMD3100 (10 µM), or DMSO for 1 hour at 37°C.

-

Infect the cells with BlaM-Vpr containing HIV-1(NL4-3) for 4 hours.

-

Load the cells with a fluorescent β-lactamase substrate (e.g., CCF2-AM).

-

Analyze the cells by flow cytometry. Cleavage of the substrate by BlaM-Vpr, which is delivered into the cytoplasm upon viral entry, results in a shift in fluorescence.

-

-

Endpoint: Inhibition of viral entry is determined by the reduction in the percentage of cells with cleaved substrate.

Chemotaxis Assay

This assay assesses the ability of TIQ-15 to block cell migration towards a chemoattractant.

-

Cells: Blood resting CD4 T cells.

-

Chemoattractant: SDF-1α (the natural ligand for CXCR4).

-

Protocol:

-

Isolate resting CD4 T cells from peripheral blood.

-

Pre-treat the cells with different concentrations of TIQ-15.

-

Place the cells in the upper chamber of a transwell plate.

-

Add SDF-1α to the lower chamber.

-

Incubate to allow cell migration.

-

Quantify the number of cells that have migrated to the lower chamber.

-

-

Endpoint: The concentration of TIQ-15 that inhibits cell migration by 50% (IC50) is determined.

Synthesis and Drug-like Properties

TIQ-15 belongs to a class of 1,2,3,4-tetrahydroisoquinoline compounds. While detailed synthetic schemes are beyond the scope of this guide, it is noteworthy that structure-activity relationship (SAR) studies have been conducted to optimize the drug-like properties of this chemical series. For instance, modifications to the side chain of the TIQ core have been explored to improve metabolic stability and reduce off-target effects, such as inhibition of cytochrome P450 enzymes. TIQ-15 itself was found to have minimal inhibitory effects against CYP450 enzymes, a favorable characteristic for a drug candidate.

Clinical Development Status

As of the latest available information, TIQ-15 is in the preclinical stage of development. There are no registered clinical trials for TIQ-15 in humans for the treatment of HIV-1 or any other indication. Further studies, including in vivo efficacy and comprehensive safety and toxicology assessments, will be necessary before it can advance to clinical evaluation.

Conclusion

TIQ-15 is a potent and specific CXCR4 antagonist with promising preclinical activity against X4-tropic and dual-tropic HIV-1. Its favorable in vitro profile, including high potency, low cytotoxicity, and synergistic activity with a CCR5 antagonist, positions it as a valuable lead compound for the development of new HIV-1 entry inhibitors. The detailed experimental data and protocols provided in this guide serve as a foundation for further research and development efforts aimed at translating the potential of TIQ-15 into a clinical reality for individuals living with HIV-1.

References

- 1. Characterization of a CXCR4 antagonist TIQ-15 with dual tropic HIV entry inhibition properties | PLOS Pathogens [journals.plos.org]

- 2. Characterization of a CXCR4 antagonist TIQ-15 with dual tropic HIV entry inhibition properties | PLOS Pathogens [journals.plos.org]

- 3. Characterization of a CXCR4 antagonist TIQ-15 with dual tropic HIV entry inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of a CXCR4 antagonist TIQ-15 with dual tropic HIV entry inhibition properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of Novel Tetrahydroisoquinoline CXCR4 Antagonists with Rigidified Side-Chains - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to TIQ-15: A Novel Antagonist of the SDF-1α/CXCR4 Signaling Pathway

Audience: Researchers, scientists, and drug development professionals.

Abstract

The C-X-C chemokine receptor type 4 (CXCR4) and its sole endogenous ligand, stromal cell-derived factor-1α (SDF-1α, also known as CXCL12), play a pivotal role in numerous physiological and pathological processes. This signaling axis is critically involved in hematopoiesis, organogenesis, and immune responses.[1][2] Its dysregulation is a key factor in the pathology of various diseases, including HIV-1 entry into T-cells, cancer metastasis, and inflammatory conditions.[2][3][4] Consequently, the development of potent and specific CXCR4 antagonists is a significant focus of therapeutic research. This technical guide provides a comprehensive overview of TIQ-15, a novel, potent, and allosteric antagonist of the CXCR4 receptor. We detail its mechanism of action, present key quantitative data on its inhibitory activities, and provide detailed protocols for essential in vitro assays used to characterize its function.

The SDF-1α/CXCR4 Signaling Axis

The interaction between SDF-1α and CXCR4, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events that regulate cellular trafficking, survival, and proliferation. Upon SDF-1α binding, CXCR4 undergoes a conformational change, leading to the activation of heterotrimeric G-proteins, primarily of the Gαi subtype.

Key downstream signaling pathways include:

-

Phosphoinositide 3-kinase (PI3K)/Akt Pathway: Promotes cell survival, proliferation, and growth.

-

Ras/Raf/MEK/ERK (MAPK) Pathway: Influences gene transcription, cell proliferation, and differentiation.

-

PLC/IP3 Pathway: Leads to an increase in intracellular calcium (Ca²⁺) concentration, which modulates various cellular processes including migration.

-

Cofilin Activation: Regulates actin polymerization, a critical step for cell motility and chemotaxis.

The SDF-1α/CXCR4 axis is a crucial player in cancer progression, facilitating tumor growth, angiogenesis, and metastasis to organs with high SDF-1α expression, such as the bone marrow, lungs, and liver.

Caption: SDF-1α/CXCR4 signaling pathway and inhibition by TIQ-15.

TIQ-15: Mechanism of Action and Quantitative Profile

TIQ-15 is a novel, small-molecule, allosteric antagonist of the CXCR4 receptor. Unlike the natural ligand SDF-1α, which binds to the orthosteric site, TIQ-15 is proposed to bind to a distinct site on the receptor. This binding prevents the receptor's conformational change required for G-protein activation, thereby inhibiting all major downstream signaling pathways. Notably, TIQ-15 has been shown to induce CXCR4 receptor internalization, a mechanism that can contribute to its potent inhibitory effects.

Quantitative Inhibitory Activity of TIQ-15

The potency of TIQ-15 has been evaluated across multiple functional assays. The data presented below summarizes its inhibitory concentrations (IC₅₀) and compares them to AMD3100 (Plerixafor), a well-characterized CXCR4 antagonist.

Table 1: In Vitro Inhibitory Activity of TIQ-15 vs. AMD3100

| Assay Type | Target Readout | TIQ-15 IC₅₀ | AMD3100 IC₅₀ | Reference(s) |

|---|---|---|---|---|

| HIV-1 Entry Inhibition | X4-Tropic Virus | 13 nM | - | |

| NefM1 Depolarization | Jurkat T-cell Depolarization | 1 nM | 474 nM | |

| cAMP Production | SDF-1α-induced cAMP reduction | 41 nM | 347 nM | |

| Calcium Flux | SDF-1α-induced Ca²⁺ Mobilization | 6 nM | - | |

| Chemotaxis | SDF-1α-induced T-cell migration | 176 nM | - | |

| Ligand Binding | ¹²⁵I-SDF-1α Displacement | 112 nM | - |

| β-Arrestin Recruitment | β-Arrestin Inhibition | 19 nM | - | |

Note: Data is compiled from multiple sources and experimental conditions may vary.

Activity Against HIV Clinical Isolates

TIQ-15 demonstrates potent inhibition against CXCR4-tropic (X4) and dual-tropic HIV-1 isolates. It also shows moderate activity against CCR5-tropic (R5) isolates and acts synergistically with the CCR5 antagonist Maraviroc.

Table 2: Anti-HIV Activity of TIQ-15 Against Clinical Isolates in PBMCs

| HIV-1 Tropism | Virus Isolate | TIQ-15 IC₅₀ (nM) |

|---|---|---|

| X4-Tropic | NL4-3 | ~10-50 |

| X4-Tropic | Patient Isolate A | ~5-20 |

| Dual-Tropic | Patient Isolate B | ~20-100 |

| R5-Tropic | Patient Isolate C | >1000 |

| R5-Tropic | Patient Isolate D | >1000 |

(Approximate values interpreted from graphical data in cited literature)

Key Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to characterize CXCR4 antagonists like TIQ-15.

Calcium Flux Assay

This assay measures the ability of an antagonist to block the SDF-1α-induced transient increase in intracellular calcium concentration.

Caption: Workflow for a CXCR4 Calcium Flux Assay.

Methodology:

-

Cell Preparation: Use a cell line expressing CXCR4 (e.g., Jurkat T-cells, CCRF-CEM). Harvest cells and resuspend in a suitable assay buffer (e.g., HBSS with 20 mM HEPES).

-

Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-3 AM or Fluo-4 AM) at a final concentration of 1-5 µM. Incubate for 30-60 minutes at 37°C in the dark.

-

Washing: Wash the cells 2-3 times with assay buffer to remove extracellular dye. Resuspend in fresh buffer.

-

Compound Incubation: Aliquot cells into a 96-well plate. Add varying concentrations of TIQ-15 or control compound (e.g., AMD3100, vehicle) and incubate for a specified period (e.g., 15-60 minutes) at 37°C.

-

Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR). Establish a baseline fluorescence reading for 10-20 seconds.

-

Stimulation: Using the instrument's integrated fluidics, add a pre-determined concentration of SDF-1α (typically at its EC₈₀) to all wells simultaneously.

-

Data Acquisition: Immediately record the change in fluorescence intensity over time (typically 1-3 minutes).

-

Analysis: The inhibitory effect is calculated based on the reduction of the peak fluorescence signal in compound-treated wells compared to the vehicle control. Plot the percent inhibition against compound concentration to determine the IC₅₀ value.

Chemotaxis (Transwell Migration) Assay

This assay quantifies the ability of a compound to inhibit the directed migration of cells toward a chemoattractant (SDF-1α).

Caption: Workflow for a Chemotaxis Transwell Assay.

Methodology:

-

Cell Preparation: Culture CXCR4-expressing cells (e.g., primary CD4+ T-cells) to 70-80% confluency. Starve cells in serum-free medium for 12-24 hours.

-

Assay Setup: Place Transwell inserts (typically 5-8 µm pore size) into the wells of a 24-well plate. Add medium containing SDF-1α (e.g., 50 nM) to the lower chamber.

-

Inhibitor Treatment: Harvest and resuspend starved cells in serum-free medium. Pre-treat the cells with various concentrations of TIQ-15 or vehicle control for 1 hour at 37°C.

-

Cell Seeding: Add the pre-treated cell suspension (e.g., 1 x 10⁶ cells/mL) to the upper chamber of the Transwell inserts.

-

Incubation: Incubate the plate at 37°C in a CO₂ incubator for a period sufficient to allow migration (typically 4-24 hours).

-

Quantification:

-

Remove the inserts and carefully wipe the top surface with a cotton swab to remove non-migrated cells.

-

Fix the migrated cells on the bottom surface of the membrane (e.g., with 4% paraformaldehyde).

-

Stain the cells (e.g., with Crystal Violet or a fluorescent dye like Calcein-AM).

-

Elute the dye and measure absorbance/fluorescence with a plate reader, or count cells in representative fields using a microscope.

-

-

Analysis: Calculate the percentage of migration inhibition for each TIQ-15 concentration relative to the vehicle control and determine the IC₅₀.

cAMP GloSensor™ Assay

This assay measures the inhibition of adenylyl cyclase by activated Gαi, which results in a decrease in cyclic AMP (cAMP) levels. An antagonist will block this effect.

Methodology:

-

Cell Line: Use a cell line engineered to express a biosensor that reports cAMP levels, such as CXCR4-Glo cells.

-

Assay Setup: Plate cells in a white, opaque 96-well plate.

-

Compound and Agonist Treatment:

-

Stimulate the cells with forskolin (an adenylyl cyclase activator) to generate a baseline cAMP signal.

-

Simultaneously, treat cells with a constant concentration of SDF-1α (to induce Gαi-mediated cAMP reduction) and varying concentrations of TIQ-15.

-

-

Signal Detection: After incubation (e.g., 15-30 minutes), add the cAMP-Glo™ detection reagent, which generates a luminescent signal inversely proportional to the cAMP concentration.

-

Measurement: Measure luminescence using a plate reader.

-

Analysis: In the presence of SDF-1α alone, luminescence will be high (cAMP is low). TIQ-15 will block the SDF-1α effect, leading to lower luminescence (cAMP is high). The IC₅₀ is determined by plotting the dose-dependent effect of TIQ-15 on the SDF-1α-mediated signal.

Conclusion

TIQ-15 is a highly potent CXCR4 antagonist with a distinct allosteric mechanism of action. Its ability to effectively block multiple downstream signaling pathways, including calcium mobilization, chemotaxis, and cAMP production, at nanomolar concentrations highlights its potential as a therapeutic agent. The comprehensive in vitro data demonstrates superior potency over older antagonists like AMD3100 in several key functional assays. The detailed protocols provided herein serve as a guide for researchers aiming to further investigate TIQ-15 or other novel CXCR4 inhibitors, facilitating standardized and reproducible characterization of this important class of molecules for applications in oncology, virology, and immunology.

References

The Discovery and Preclinical Development of TIQ-15: A CXCR4 Antagonist for HIV-1 Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of TIQ-15, a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4). Initially identified through a hit-to-lead optimization program, TIQ-15, a tetrahydroisoquinoline-based compound, demonstrated significant promise as a potential therapeutic agent for human immunodeficiency virus type 1 (HIV-1) infection. This document details the pharmacological profile of TIQ-15, including its potent inhibition of CXCR4-tropic HIV-1 entry, its mechanism of action via the Gαi signaling pathway, and its effects on cofilin activation. Furthermore, this guide summarizes key quantitative data from in vitro and in vivo preclinical studies and provides detailed experimental methodologies for the principal assays cited. Visual representations of signaling pathways and experimental workflows are included to facilitate a deeper understanding of the core concepts.

Introduction: The Role of CXCR4 in HIV-1 Infection

The entry of HIV-1 into host cells is a critical first step in its lifecycle and a prime target for antiretroviral therapy. This process is mediated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the surface of T-cells, followed by a conformational change that allows for subsequent binding to a coreceptor. The two major coreceptors for HIV-1 are CCR5 and CXCR4, both of which are G-protein coupled receptors (GPCRs). While CCR5 antagonists, such as maraviroc, are approved for clinical use, the emergence of CXCR4-tropic (X4) viral strains, particularly in later stages of the disease, presents a significant clinical challenge. The development of CXCR4 antagonists is therefore a crucial area of research in the fight against HIV/AIDS.

Discovery of TIQ-15

TIQ-15 was identified from a series of tetrahydroisoquinoline-based compounds during a hit-to-lead optimization effort aimed at discovering novel CXCR4 antagonists. The lead compound, TIQ-15, emerged as a potent and selective inhibitor of CXCR4.[1]

Mechanism of Action

TIQ-15 functions as a non-competitive allosteric antagonist of the CXCR4 receptor.[2][3][4] Its primary mechanism of action is the inhibition of CXCR4-mediated viral entry of HIV-1.[2]

Inhibition of SDF-1α/CXCR4 Signaling

TIQ-15 effectively blocks the signaling cascade initiated by the natural ligand for CXCR4, stromal cell-derived factor-1α (SDF-1α). This includes the inhibition of SDF-1α-induced calcium flux, cAMP production, and chemotaxis. The compound has been shown to block the Gαi pathway, a key component of both SDF-1α and HIV-1 V3 loop-mediated signaling.

Impact on Cofilin Activation

A notable downstream effect of TIQ-15's inhibition of CXCR4 signaling is the prevention of cofilin activation. Cofilin, an actin-depolymerizing factor, plays a crucial role in the actin dynamics necessary for HIV-1 entry and intracellular migration. By blocking cofilin activation, TIQ-15 further impedes the viral infection process.

Quantitative Data

The following tables summarize the key quantitative data from preclinical studies of TIQ-15.

Table 1: In Vitro Efficacy of TIQ-15

| Assay | Cell Line/System | IC50 | Reference |

| CXCR4-tropic HIV-1 Entry | Rev-CEM-GFP-Luc reporter cells | 13 nM | |

| Calcium Flux | Chem-1 cells | 5-10 nM | |

| 125I-SDF-1α Binding | 112 nM | ||

| Beta-arrestin Recruitment | 19 nM | ||

| cAMP Production | CXCR4-Glo cells | 41 nM | |

| SDF-1α-mediated Chemotaxis | Resting CD4+ T cells | 176 nM | |

| Inhibition of X4 HIV-1IIIB | MAGI-CCR5/CXCR4 cells | 3 nM | |

| Inhibition of CYP450 2D6 | 0.32 µM |

Table 2: In Vivo and ADME Profile of TIQ-15

| Parameter | Species | Value | Reference |

| Oral Bioavailability (F) | Rat | 63% | |

| Cytotoxicity (TC50) | 47 µM |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the development of TIQ-15.

CXCR4 Calcium Flux Assay

This assay measures the ability of a compound to inhibit the transient increase in intracellular calcium concentration following CXCR4 activation by its ligand, SDF-1α.

-

Cell Preparation:

-

Culture Chem-1 cells, or another suitable cell line expressing CXCR4, under standard conditions.

-

On the day of the assay, harvest the cells and resuspend them in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) according to the manufacturer's instructions. This typically involves incubation at 37°C for 30-60 minutes.

-

Wash the cells to remove excess dye and resuspend them in the assay buffer.

-

-

Compound and Ligand Preparation:

-

Prepare a serial dilution of TIQ-15 in the assay buffer.

-

Prepare a solution of SDF-1α at a concentration known to elicit a robust calcium response (e.g., 50 nM).

-

-

Assay Procedure:

-

Dispense the cell suspension into a 96-well or 384-well black, clear-bottom plate.

-

Add the diluted TIQ-15 or vehicle control to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

-

Place the plate in a fluorometric imaging plate reader (FLIPR) or a similar instrument capable of kinetic reading of fluorescence.

-

Establish a baseline fluorescence reading for each well.

-

Inject the SDF-1α solution into the wells and immediately begin recording the fluorescence intensity over time.

-

-

Data Analysis:

-

The change in fluorescence intensity reflects the change in intracellular calcium concentration.

-

Calculate the percentage of inhibition for each concentration of TIQ-15 relative to the control (SDF-1α alone).

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the TIQ-15 concentration and fitting the data to a sigmoidal dose-response curve.

-

HIV-1 Viral Entry Assay

This assay quantifies the ability of a compound to inhibit the entry of HIV-1 into target cells. A common method utilizes a reporter cell line that expresses luciferase or GFP upon successful viral infection.

-

Cell and Virus Preparation:

-

Culture a suitable reporter cell line, such as Rev-CEM-GFP-Luc cells, which express GFP and luciferase under the control of the HIV-1 Rev protein.

-

Prepare a stock of CXCR4-tropic HIV-1 (e.g., NL4-3 strain) with a known titer.

-

-

Infection Protocol:

-

Seed the reporter cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of TIQ-15 or a vehicle control for 1 hour at 37°C.

-

Add the HIV-1 stock to the wells at a predetermined multiplicity of infection (MOI).

-

Incubate the plate for 2 hours at 37°C to allow for viral entry.

-

Wash the cells to remove the virus and compound, and add fresh culture medium.

-

Incubate the cells for 48-72 hours to allow for the expression of the reporter gene.

-

-

Data Acquisition and Analysis:

-

Measure the reporter gene expression. For GFP, this can be done using flow cytometry or fluorescence microscopy. For luciferase, a luminometer is used after adding the appropriate substrate.

-

Calculate the percentage of inhibition of viral entry for each concentration of TIQ-15 compared to the untreated control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the TIQ-15 concentration and fitting the data to a dose-response curve.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the evaluation of TIQ-15.

Caption: Mechanism of action of TIQ-15 in inhibiting CXCR4 signaling and HIV-1 entry.

Caption: Experimental workflow for the HIV-1 viral entry assay.

Conclusion and Future Directions

TIQ-15 was identified as a potent and selective CXCR4 antagonist with significant anti-HIV-1 activity in preclinical studies. Its mechanism of action, involving the inhibition of the Gαi signaling pathway and cofilin activation, provided a strong rationale for its development. However, challenges related to its ADME properties, including metabolic instability in rodent models and inhibition of CYP2D6, may have hindered its progression to clinical trials. Despite this, the discovery and characterization of TIQ-15 have provided valuable insights into the design of novel CXCR4 antagonists and have contributed to the broader understanding of HIV-1 entry inhibition. Further medicinal chemistry efforts to optimize the structure of TIQ-15 could potentially overcome its limitations and lead to the development of a clinically viable therapeutic for HIV-1 infection.

References

- 1. Experimental Systems for Measuring HIV Latency and Reactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High-Throughput HIV–Cell Fusion Assay for Discovery of Virus Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TIQ-15 | CXCR4 antagonist | Probechem Biochemicals [probechem.com]

- 4. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]

TIQ-15: A Novel Tetrahydroisoquinoline-Based CXCR4 Antagonist for the Inhibition of X4-Tropic HIV-1 Strains

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Human Immunodeficiency Virus Type 1 (HIV-1) entry into host cells is a critical first step in its lifecycle and a key target for antiretroviral therapy. While the CCR5 co-receptor antagonist Maraviroc is clinically approved, the emergence of HIV-1 strains that utilize the CXCR4 co-receptor (X4-tropic) presents a significant clinical challenge, particularly in late-stage disease. This technical guide provides a comprehensive overview of TIQ-15, a novel, potent, and specific small-molecule antagonist of the CXCR4 co-receptor, for the inhibition of X4-tropic and dual-tropic HIV-1 strains. This document details the mechanism of action of TIQ-15, presents its quantitative inhibitory and cytotoxic profile, and provides detailed protocols for the key experimental assays used in its characterization.

Mechanism of Action of TIQ-15

TIQ-15 is a tetrahydroisoquinoline-based compound that functions as a non-competitive allosteric antagonist of the CXCR4 receptor. Its primary mechanism of action involves binding to CXCR4 and inducing a conformational change that prevents the interaction of the viral envelope glycoprotein gp120 with the co-receptor, a step essential for viral entry.[1]

Key mechanistic features of TIQ-15 include:

-

Inhibition of SDF-1α Signaling: TIQ-15 effectively blocks the binding of the natural CXCR4 ligand, Stromal Cell-Derived Factor-1α (SDF-1α), to the receptor. This disruption inhibits downstream signaling pathways, including the Gαi-mediated signaling cascade.

-

Suppression of Cofilin Activation: By blocking the SDF-1α/CXCR4 signaling axis, TIQ-15 prevents the activation of cofilin, an actin-depolymerizing factor crucial for the cytoskeletal rearrangements required for T-cell migration and viral entry.

-

Induction of CXCR4 Internalization: TIQ-15 treatment leads to a dose-dependent downregulation of CXCR4 from the cell surface. This internalization reduces the number of available co-receptors for HIV-1 binding and entry, without affecting the levels of the primary CD4 receptor.

-

Specificity for CXCR4-mediated Entry: The inhibitory activity of TIQ-15 is specific to CXCR4-tropic HIV-1. It does not inhibit viral entry mediated by the CCR5 co-receptor or by CXCR4-independent pathways, as demonstrated by the lack of activity against VSV-G pseudotyped HIV-1.

Signaling Pathway of TIQ-15 Action

Caption: Mechanism of TIQ-15 inhibition of X4-tropic HIV-1 entry.

Quantitative Data Presentation

The following tables summarize the in vitro efficacy and cytotoxicity of TIQ-15 against various HIV-1 strains and in different cell types.

Table 1: Anti-HIV-1 Activity of TIQ-15

| Assay Type | Cell Line/Cell Type | HIV-1 Strain | IC50 (nM) | Reference |

| HIV-1 Infection | Rev-CEM-GFP-Luc | NL4-3 (X4-tropic) | 13 | |

| HIV-1 Infection | PBMCs | IIIB (X4-tropic) | - | |

| HIV-1 Infection | Resting CD4 T Cells | NL4-3 (X4-tropic) | Potent Inhibition | |

| Chemotaxis Inhibition | Resting CD4 T Cells | N/A | 176 | |

| cAMP Production | CXCR4-Glo Cells | N/A | - | |

| NefM1 Depolarization | Jurkat T Cells | N/A | 1 | |

| HIV-1 Infection | Rev-A3R5-GFP | AD8 (R5-tropic) | Moderate (35% inhibition at 10 µM) | |

| MAGI Assay | - | IIIB (X4-tropic) | 5 | |

| CXCL12-induced Ca2+ flux | - | N/A | 3 |

Table 2: Cytotoxicity Profile of TIQ-15

| Assay Type | Cell Line/Cell Type | Cytotoxicity Concentration | Reference |

| Cytotoxicity | Rev-CEM-GFP-Luc | Non-toxic up to 50 µM | |

| Cytotoxicity | PBMCs | Non-toxic up to 50 µM | |

| Cytotoxicity | Resting CD4 T Cells | Non-toxic up to 50 µM | |

| Cytotoxicity | - | TC50 = 47 µM |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of TIQ-15.

Experimental Workflow Overview

Caption: General experimental workflow for the characterization of TIQ-15.

Anti-HIV-1 Activity in Rev-CEM-GFP-Luc Reporter Cells

This assay quantifies the inhibition of HIV-1 infection in a T-cell line engineered to express Green Fluorescent Protein (GFP) and Luciferase (Luc) upon successful viral replication.

-

Materials:

-

Rev-CEM-GFP-Luc cells

-

Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin, and streptomycin)

-

HIV-1 (NL4-3 strain) viral stock

-

TIQ-15 stock solution (in DMSO)

-

Propidium Iodide (PI) solution

-

96-well culture plates

-

Flow cytometer

-

-

Protocol:

-

Seed Rev-CEM-GFP-Luc cells in a 96-well plate at a density of 2 x 10^5 cells per well in 100 µL of complete RPMI-1640 medium.

-

Prepare serial dilutions of TIQ-15 (e.g., from 10 µM to 25.6 pM in 5-fold dilutions) in complete medium. Add the diluted compound to the cells. Include a DMSO vehicle control.

-

Pre-treat the cells with TIQ-15 for 1 hour at 37°C in a 5% CO2 incubator.

-

Infect the cells with HIV-1 (NL4-3) for 2 hours at 37°C.

-

Wash the cells three times with PBS to remove the virus and compound.

-

Resuspend the cells in fresh complete medium and culture for 48-72 hours at 37°C.

-

For flow cytometry analysis, harvest the cells, wash with PBS, and resuspend in FACS buffer. Add PI to a final concentration of 1 µg/mL to stain for dead cells.

-

Acquire data on a flow cytometer, gating on the live cell population (PI-negative) to quantify the percentage of GFP-positive cells.

-

The IC50 value is calculated by plotting the percentage of inhibition against the log concentration of TIQ-15 and fitting the data to a dose-response curve.

-

HIV-1 Replication Assay in Primary Blood CD4 T Cells (p24 Assay)

This assay measures the inhibition of HIV-1 replication in primary human blood cells by quantifying the amount of viral p24 antigen released into the culture supernatant.

-

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

CD4 T-cell isolation kit

-

Complete RPMI-1640 medium with IL-7 (1 ng/mL)

-

HIV-1 (NL4-3 strain) viral stock

-

TIQ-15 stock solution

-

Anti-CD3/CD28 magnetic beads

-

HIV-1 p24 ELISA kit

-

-

Protocol:

-

Isolate resting CD4 T cells from PBMCs from healthy donors using a negative selection kit.

-

Plate the resting CD4 T cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of TIQ-15 or DMSO for 1 hour at 37°C.

-

Infect the cells with HIV-1 (NL4-3) for 2 hours at 37°C.

-

Wash the cells to remove the virus and compound and culture in complete RPMI-1640 with IL-7 for 5 days.

-

Activate the cells with anti-CD3/CD28 magnetic beads (4 beads per cell).

-

Culture the activated cells for an additional period (e.g., 3-5 days).

-

Collect the culture supernatant at desired time points.

-

Quantify the concentration of HIV-1 p24 antigen in the supernatant using a commercial p24 ELISA kit according to the manufacturer's instructions.

-

Determine the inhibition of viral replication by comparing the p24 levels in TIQ-15-treated wells to the DMSO control.

-

SDF-1α-Mediated Chemotaxis Assay

This assay assesses the ability of TIQ-15 to inhibit the migration of T cells towards the chemokine SDF-1α.

-

Materials:

-

Resting CD4 T cells

-

Transwell inserts (e.g., 5 µm pore size) for 24-well plates

-

RPMI-1640 medium with 0.5% BSA

-

Recombinant human SDF-1α

-

TIQ-15 stock solution

-

Cell counting solution (e.g., Trypan Blue) or a cell counter

-

-

Protocol:

-

Resuspend resting CD4 T cells in RPMI-1640 with 0.5% BSA.

-

Pre-treat the cells with a range of TIQ-15 concentrations or DMSO for 1 hour at 37°C.

-

In the lower chamber of the 24-well plate, add RPMI-1640 with 0.5% BSA containing 50 nM SDF-1α.

-

Add the pre-treated cell suspension to the upper chamber of the Transwell insert.

-

Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.

-

Harvest the cells that have migrated to the lower chamber.

-

Count the number of migrated cells using a hemocytometer or an automated cell counter.

-

Calculate the percentage of inhibition of chemotaxis for each TIQ-15 concentration relative to the DMSO control. The IC50 is determined from the dose-response curve.

-

Cofilin Activation Assay

This assay measures the phosphorylation of cofilin, a downstream effector of CXCR4 signaling, using intracellular flow cytometry.

-

Materials:

-

Resting CD4 T cells

-

RPMI-1640 medium

-

Recombinant human SDF-1α

-

TIQ-15 stock solution

-

Fixation buffer (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., ice-cold 90% methanol or a saponin-based buffer)

-

Anti-phospho-cofilin antibody conjugated to a fluorophore

-

Flow cytometer

-

-

Protocol:

-

Starve resting CD4 T cells in serum-free medium for 2-4 hours.

-

Pre-treat the cells with 10 µM TIQ-15 or DMSO for 1 hour at 37°C.

-

Stimulate the cells with 50 ng/mL SDF-1α for a short period (e.g., 1-5 minutes) at 37°C.

-

Immediately fix the cells by adding an equal volume of pre-warmed fixation buffer and incubate for 10-15 minutes at room temperature.

-

Permeabilize the cells by adding ice-cold methanol and incubating for 30 minutes on ice, or by using a commercial permeabilization buffer.

-

Wash the cells with FACS buffer.

-

Stain the cells with the anti-phospho-cofilin antibody for 30-60 minutes at room temperature, protected from light.

-

Wash the cells and resuspend in FACS buffer.

-

Analyze the cells by flow cytometry to measure the mean fluorescence intensity (MFI) of phospho-cofilin staining.

-

Compare the MFI of TIQ-15-treated cells to the DMSO control to determine the inhibition of cofilin activation.

-

VSV-G Pseudotyped HIV-1 Infection Assay

This assay is used to confirm that TIQ-15's inhibitory effect is specific to CXCR4-mediated entry and not due to effects on post-entry steps of the viral lifecycle.

-

Materials:

-

Rev-CEM-GFP-Luc cells

-

VSV-G pseudotyped HIV-1 reporter virus

-

TIQ-15 stock solution

-

96-well culture plates

-

Flow cytometer or luminometer

-

-

Protocol:

-

Seed Rev-CEM-GFP-Luc cells in a 96-well plate.

-

Pre-treat the cells with a high concentration of TIQ-15 (e.g., 50 µM) or DMSO for 1 hour at 37°C.

-

Infect the cells with VSV-G pseudotyped HIV-1 for 2 hours at 37°C.

-

Wash the cells to remove the virus and compound.

-

Culture the cells for 48-72 hours.

-

Quantify the percentage of infected (GFP-positive) cells by flow cytometry or measure luciferase activity using a luminometer.

-

Confirm that TIQ-15 does not inhibit infection by the VSV-G pseudotyped virus, in contrast to its effect on X4-tropic HIV-1.

-

Cytotoxicity Assay (MTS Assay)

This assay evaluates the potential toxic effects of TIQ-15 on cells.

-

Materials:

-

Rev-CEM-GFP-Luc cells or PBMCs

-

Complete RPMI-1640 medium

-

TIQ-15 stock solution

-

MTS reagent

-

96-well culture plates

-

Plate reader (absorbance at 490 nm)

-

-

Protocol:

-

Seed cells in a 96-well plate at an appropriate density.

-

Treat the cells with a range of TIQ-15 concentrations (e.g., from 50 µM down to 16 nM in 5-fold dilutions) or DMSO for the same duration as the anti-HIV assays (e.g., 72 hours).

-

At the end of the incubation period, add MTS reagent to each well according to the manufacturer's instructions.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability for each TIQ-15 concentration relative to the DMSO control. The 50% cytotoxic concentration (CC50) can then be determined.

-

Conclusion

TIQ-15 is a promising preclinical candidate for the treatment of X4-tropic HIV-1 infection. Its potent and specific inhibition of viral entry, favorable cytotoxicity profile, and well-characterized mechanism of action make it a valuable tool for HIV research and a potential lead for further drug development. The detailed protocols provided in this guide should enable researchers to effectively study TIQ-15 and other CXCR4 antagonists in their own laboratories.

References

TIQ-15: A Deep Dive into its Antagonistic Effect on CXCR4-Mediated Calcium Flux

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the novel CXCR4 antagonist, TIQ-15, and its well-documented impact on intracellular calcium mobilization. By summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying biological pathways and laboratory workflows, this document serves as an in-depth resource for professionals in the fields of pharmacology, oncology, and immunology.

Executive Summary

TIQ-15 is a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4), a key G-protein coupled receptor (GPCR) involved in a multitude of physiological and pathological processes.[1] A critical downstream signaling event following the activation of CXCR4 by its cognate ligand, CXCL12 (also known as SDF-1α), is the mobilization of intracellular calcium ([Ca2+]i). TIQ-15 effectively inhibits this CXCL12-induced calcium flux, demonstrating its antagonistic properties at the cellular level. This document will explore the mechanism of action, quantitative measures of efficacy, and the experimental protocols used to characterize this inhibition.

Quantitative Data Summary

The inhibitory potency of TIQ-15 on CXCR4-mediated calcium flux has been determined across multiple studies. The following table summarizes the key quantitative data, providing a clear comparison of its efficacy.

| Compound | Assay Type | Cell Line | Ligand | IC50 (nM) | Reference |

| TIQ-15 | SDF-1α induced Calcium Flux | Chem-1 | CXCL12 | 3 | [2] |

| TIQ-15 | CXCR4 Ca2+ flux | Not Specified | Not Specified | 6 | [3] |

| TIQ-15 | Calcium flux | Not Specified | SDF-1α | 5-10 | [4] |

Signaling Pathway

The binding of CXCL12 to CXCR4 initiates a cascade of intracellular events culminating in the release of calcium from the endoplasmic reticulum. TIQ-15 acts by blocking this initial binding, thereby preventing the downstream signaling cascade. The pathway is illustrated below.

Experimental Protocols

The following section details a representative methodology for a calcium flux assay used to evaluate the inhibitory activity of TIQ-15 on CXCR4. This protocol is a composite based on standard practices for GPCR calcium mobilization assays.

Objective:

To determine the IC50 value of TIQ-15 in inhibiting CXCL12-induced intracellular calcium flux in a CXCR4-expressing cell line.

Materials and Reagents:

-

Cell Line: A human cell line endogenously or recombinantly expressing CXCR4 (e.g., CEM-SS T-cells, Jurkat cells, or Chem-1 cells).

-

Calcium Indicator Dye: Fluo-3 AM or Indo-1 AM.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Ligand: Recombinant human CXCL12 (SDF-1α).

-

Test Compound: TIQ-15.

-

Control Antagonist: AMD3100.

-

Positive Control: Ionomycin.

-

Negative Control: DMSO (vehicle).

-

Instrumentation: A fluorescence plate reader (e.g., FLIPR) or a flow cytometer.

Experimental Workflow:

The general workflow for the calcium flux assay is depicted in the following diagram.

Detailed Procedure:

-

Cell Preparation:

-

Culture CXCR4-expressing cells to a density of approximately 0.5-1.0 x 10^6 cells/mL.

-

Harvest cells by centrifugation and wash once with assay buffer.

-

Resuspend the cell pellet in assay buffer at a concentration of 1 x 10^6 cells/mL.

-

-

Dye Loading:

-

Add the calcium indicator dye (e.g., Fluo-3 AM at a final concentration of 4 µM) to the cell suspension.

-

Incubate the cells for 30-60 minutes at 37°C in the dark.

-

-

Washing:

-

After incubation, wash the cells twice with assay buffer to remove any extracellular dye.

-

Resuspend the final cell pellet in assay buffer to the desired plating density.

-

-

Compound and Ligand Preparation:

-

Prepare serial dilutions of TIQ-15 and the control antagonist (e.g., AMD3100) in assay buffer.

-

Prepare a stock solution of CXCL12 at a concentration that elicits a submaximal response (EC80) to allow for the detection of inhibition.

-

-

Assay Measurement:

-

Plate the dye-loaded cells into a microplate.

-

Place the plate into the fluorescence plate reader and allow it to equilibrate to 37°C.

-

Establish a baseline fluorescence reading for each well.

-

Add the prepared dilutions of TIQ-15 or control compounds to the wells and incubate for a specified period (e.g., 15-30 minutes).

-

Initiate the calcium flux by adding the prepared CXCL12 solution to all wells.

-

Measure the fluorescence intensity kinetically for a period of 60-180 seconds.

-

-

Data Analysis:

-

The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.

-

Determine the peak fluorescence response for each well.

-

Normalize the data to the response of the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition).

-

Plot the normalized response against the logarithm of the TIQ-15 concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Conclusion

TIQ-15 is a potent antagonist of the CXCR4 receptor, effectively inhibiting CXCL12-induced intracellular calcium flux. The quantitative data consistently demonstrate its low nanomolar potency. The well-established calcium mobilization assay provides a robust and reproducible method for characterizing the activity of TIQ-15 and other CXCR4 antagonists. This technical guide provides a foundational understanding of TIQ-15's mechanism of action and the experimental approaches to its characterization, serving as a valuable resource for ongoing and future research and development efforts in this therapeutic area.

References

- 1. Targeting the CXCR4/CXCL12 Axis in Cancer Therapy: Analysis of Recent Advances in the Development of Potential Anticancer Agents [mdpi.com]

- 2. Characterization of a CXCR4 antagonist TIQ-15 with dual tropic HIV entry inhibition properties | PLOS Pathogens [journals.plos.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Characterization of a CXCR4 antagonist TIQ-15 with dual tropic HIV entry inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacology of TIQ-15

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the pharmacological properties of TIQ-15, a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4). The information presented herein is intended for researchers, scientists, and professionals involved in drug development who are interested in the therapeutic potential of targeting the CXCR4 signaling pathway.

Core Pharmacology of TIQ-15

TIQ-15 is a novel tetrahydroisoquinoline-based, allosteric antagonist of the CXCR4 receptor.[1][2] Its primary mechanism of action involves blocking the binding of the natural ligand, stromal cell-derived factor-1α (SDF-1α, also known as CXCL12), to CXCR4.[1] This inhibition disrupts the downstream signaling cascades mediated by the receptor, which play crucial roles in various physiological and pathological processes, including HIV-1 entry into host cells, cancer metastasis, and inflammation.[2][3]

Mechanism of Action

TIQ-15 functions as a Gαi-based CXCR4 antagonist. Upon binding of SDF-1α, CXCR4 activates Gαi-coupled signaling pathways, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels and the activation of other downstream effectors. TIQ-15 effectively blocks this SDF-1α-induced reduction in cAMP, demonstrating its antagonistic properties. Furthermore, it has been shown to inhibit SDF-1α-mediated cofilin activation, a key process in T-cell chemotaxis.

A notable characteristic of TIQ-15 is its ability to induce a dose-dependent downregulation of surface CXCR4 expression on CD4+ T cells. However, this is not considered its primary antiviral mechanism, as potent HIV inhibition is observed at concentrations that cause minimal receptor downregulation.

In Vitro Potency and Efficacy

The antagonistic activity of TIQ-15 has been quantified in a variety of in vitro assays, demonstrating its high potency. The half-maximal inhibitory concentrations (IC50) for key CXCR4-mediated functions are summarized in the table below.

| Assay Type | Description | Cell Line/System | IC50 (nM) |

| HIV-1 Entry Inhibition | Inhibition of X4-tropic HIV-1 (NL4-3) infection | Rev-CEM-GFP-Luc reporter cells | 13 |

| cAMP Production | Inhibition of SDF-1α-induced decrease in forskolin-stimulated cAMP levels | CXCR4-Glo cells | 41 |

| Calcium Flux | Inhibition of SDF-1α-induced intracellular calcium mobilization | Not specified | 5-10 |

| 125I-SDF-1 Binding | Displacement of radiolabeled SDF-1α from CXCR4 | Not specified | 112 |

| β-Arrestin Recruitment | Inhibition of SDF-1α-induced β-arrestin recruitment to CXCR4 | Not specified | 19 |

| Chemotaxis | Inhibition of SDF-1α-induced migration of resting CD4+ T cells | Primary human resting CD4+ T cells | 176 |

Antiviral Activity

TIQ-15 exhibits potent inhibitory activity against CXCR4-tropic (X4-tropic) HIV-1 strains. It also shows moderate activity against dual-tropic viruses and weaker, but significant, inhibition of CCR5-tropic (R5-tropic) isolates. Notably, TIQ-15 demonstrates synergistic antiviral activity when co-administered with the CCR5 antagonist maraviroc against R5-tropic HIV-1.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of TIQ-15.

HIV-1 Infection Assay (Rev-CEM-GFP-Luc Reporter Cell Line)

Objective: To quantify the anti-HIV-1 activity of TIQ-15.

Materials:

-

Rev-CEM-GFP-Luc reporter cells

-

HIV-1 (NL4-3 strain)

-

TIQ-15 (various concentrations)

-

DMSO (vehicle control)

-

Culture medium

-

Propidium iodide (PI) for viability staining

-

Flow cytometer

Protocol:

-

Seed Rev-CEM-GFP-Luc cells in a suitable culture plate.

-

Pre-treat the cells with serially diluted TIQ-15 (e.g., from 10 µM to 25.6 pM in 5-fold dilutions) or DMSO for 1 hour at 37°C.

-

Infect the pre-treated cells with HIV-1 (NL4-3) for 2 hours.

-

Wash the cells to remove the virus and the compound.

-

Culture the cells for 48-72 hours in the absence of TIQ-15.

-

Harvest the cells and stain with PI to exclude non-viable cells.

-

Analyze GFP expression in the viable cell population using a flow cytometer to determine the percentage of infected cells.

-

Calculate the IC50 value based on the dose-response curve.

cAMP Inhibition Assay

Objective: To determine the effect of TIQ-15 on SDF-1α/CXCR4-mediated Gαi signaling.

Materials:

-

CXCR4-Glo cells

-

Forskolin (adenylyl cyclase activator)

-

SDF-1α

-

TIQ-15 (various concentrations)

-

Luminescence-based cAMP detection kit

Protocol:

-

Plate CXCR4-Glo cells in a suitable assay plate.

-

Stimulate the cells with 1 µM forskolin to induce cAMP production.

-

Co-treat the cells with a fixed concentration of SDF-1α (e.g., 28 nM) and varying concentrations of TIQ-15.

-

Incubate the plate according to the cAMP detection kit manufacturer's instructions.

-

Measure luminescence to quantify intracellular cAMP levels.

-

The IC50 value is determined from the dose-dependent inhibition of the SDF-1α-induced decrease in cAMP.

Chemotaxis Assay

Objective: To assess the ability of TIQ-15 to inhibit SDF-1α-induced cell migration.

Materials:

-

Primary human resting CD4+ T cells

-

SDF-1α (chemoattractant)

-

TIQ-15 (various concentrations)

-

Trans-well migration chambers (e.g., 5 µm pore size)

-

Cell migration quantification method (e.g., cell counting, fluorescence-based)

Protocol:

-

Isolate primary human resting CD4+ T cells.

-

Pre-treat the cells with various concentrations of TIQ-15 (e.g., from 640 pM to 50 µM in 5-fold dilutions) or DMSO for 1 hour at 37°C.

-

Place SDF-1α (e.g., 50 nM) in the lower chamber of the trans-well plate.

-

Add the pre-treated CD4+ T cells to the upper chamber.

-

Incubate for a sufficient time to allow for cell migration (e.g., 3-4 hours).

-

Quantify the number of cells that have migrated to the lower chamber.

-

Results are expressed as the relative percentage of migrating cells compared to the control.

Cofilin Activation Assay

Objective: To determine the effect of TIQ-15 on SDF-1α-mediated cofilin phosphorylation.

Materials:

-

Primary human resting CD4+ T cells

-

SDF-1α

-

TIQ-15

-

Fixation and permeabilization buffers

-

Anti-phosphorylated cofilin (p-cofilin) antibody

-

Flow cytometer

Protocol:

-

Isolate primary human resting CD4+ T cells.

-

Pre-treat the cells with TIQ-15 (e.g., 10 µM) or DMSO for 1 hour at 37°C.

-

Stimulate the cells with SDF-1α (e.g., 50 ng/ml) for a short duration (e.g., 5-10 minutes).

-

Fix and permeabilize the cells.

-

Stain the cells with an anti-p-cofilin antibody.

-

Analyze the levels of phosphorylated cofilin by flow cytometry.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by TIQ-15 and the general workflows of the experiments used to characterize its activity.

References

- 1. Characterization of a CXCR4 antagonist TIQ-15 with dual tropic HIV entry inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of a CXCR4 antagonist TIQ-15 with dual tropic HIV entry inhibition properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of a CXCR4 antagonist TIQ-15 with dual tropic HIV entry inhibition properties | PLOS Pathogens [journals.plos.org]

Methodological & Application

Application Notes & Protocols for TIQ-15 in HIV-1 Inhibition Research

Audience: Researchers, scientists, and drug development professionals.

Introduction: TIQ-15 is a novel, potent, and specific allosteric antagonist of the CXCR4 co-receptor, demonstrating significant inhibitory activity against CXCR4-tropic (X4) and dual-tropic HIV-1 strains.[1][2] Its mechanism of action involves blocking viral entry into host cells, making it a compelling candidate for antiretroviral therapy development, potentially in combination with other entry inhibitors like the CCR5 antagonist, maraviroc.[3] These application notes provide a comprehensive overview of the experimental protocols and key findings related to TIQ-15's anti-HIV-1 activity.

Mechanism of Action

TIQ-15 functions as an HIV-1 entry inhibitor by targeting the CXCR4 co-receptor.[1] Its primary mechanism involves the allosteric antagonism of CXCR4, which prevents the conformational changes required for HIV-1 gp120-mediated membrane fusion and viral entry.[3] Furthermore, TIQ-15 has been shown to inhibit the natural ligand of CXCR4, SDF-1α (stromal cell-derived factor 1), and its downstream signaling pathways. This includes the inhibition of Gαi-based signaling, leading to reduced cAMP production and inhibition of cofilin activation, a key process in the actin dynamics necessary for HIV entry. TIQ-15 also induces the internalization of the CXCR4 receptor without affecting CD4 receptor levels.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the efficacy and cytotoxicity of TIQ-15 from various cell-based assays.

Table 1: In Vitro Anti-HIV-1 Activity of TIQ-15

| Assay Type | Cell Line/Type | Virus Strain | IC50 | Reference |

| HIV-1 Infection Inhibition | Rev-CEM-GFP-Luc T cells | HIV-1 (NL4-3) | 13 nM | |

| HIV-1 Infection Inhibition | Resting CD4 T cells (Donor 1) | HIV-1 (NL4-3) | 34 nM | |

| HIV-1 Infection Inhibition | Resting CD4 T cells (Donor 2) | HIV-1 (NL4-3) | 107 nM | |

| SDF-1α/Forskolin-induced cAMP Production Inhibition | CXCR4-Glo cells | N/A | 19 nM | |

| CXCL12-mediated Calcium Flux Inhibition | CCRF-CEM | N/A | 3 nM | |

| MAGI HIV-1IIIB Inhibition | MAGI cells | HIV-1 (IIIB) | 5 nM |

Table 2: Cytotoxicity and Synergistic Activity of TIQ-15

| Assay Type | Cell Line/Type | Parameter | Value | Reference |

| Cytotoxicity | Rev-CEM-GFP-Luc T cells | TC50 | > 50 µM | |

| Cytotoxicity | General | TC50 | 47 µM | |

| Synergistic Activity with Maraviroc | PBMCs | HIV-1 (Ba-L, R5-tropic) | Synergistic | |

| Additive Effect with Maraviroc | PBMCs | HIV-1 (IIIB, X4-tropic) | Additive |

Experimental Protocols

HIV-1 Infection Inhibition Assay in Rev-CEM-GFP-Luc Reporter Cells

This protocol quantifies the anti-HIV-1 activity of TIQ-15 using a Rev-dependent GFP-luciferase reporter T cell line.

Materials:

-

Rev-CEM-GFP-Luc cells

-

HIV-1 (NL4-3) virus stock

-

TIQ-15 (various concentrations, e.g., 5-fold dilutions from 10 µM to 25.6 pM)

-

DMSO (vehicle control)

-

Complete RPMI-1640 medium

-

Propidium Iodide (PI) for viability staining

-

Flow cytometer

Procedure:

-

Seed Rev-CEM-GFP-Luc cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of TIQ-15 or DMSO for 1 hour at 37°C.

-

Infect the cells with HIV-1(NL4-3) for 2 hours at 37°C.

-

Wash the cells to remove the virus and compound.

-

Culture the cells in fresh medium for 48-72 hours.

-

Harvest the cells and stain with Propidium Iodide (PI) to exclude dead cells.

-

Analyze GFP expression in viable cells using a flow cytometer.

-

Alternatively, quantify luciferase activity after 72 hours.

-

Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of TIQ-15.

Workflow for HIV-1 Infection Inhibition Assay.

CXCR4 Downregulation Assay

This protocol assesses the effect of TIQ-15 on the surface expression of the CXCR4 receptor on CD4 T cells.

Materials:

-

Resting CD4 T cells or A3R5 CD4 T cells

-

TIQ-15 (e.g., 10 µM)

-

DMSO (vehicle control)

-

PE/Cy5-labeled anti-CXCR4 antibody

-

FITC-labeled anti-CD4 antibody (optional, for control)

-

FACS buffer (PBS with 2% FBS)

-

Flow cytometer

Procedure:

-

Treat resting CD4 T cells or A3R5 cells with TIQ-15 (e.g., 10 µM) or DMSO for 1 hour at 37°C.

-

Wash the cells with cold FACS buffer.

-

Stain the cells with a PE/Cy5-labeled anti-CXCR4 antibody.

-

(Optional) Stain a separate aliquot of cells with a FITC-labeled anti-CD4 antibody to confirm no effect on CD4 expression.

-

Incubate on ice for 30 minutes in the dark.

-

Wash the cells twice with FACS buffer.

-

Resuspend the cells in FACS buffer and analyze by flow cytometry to quantify the mean fluorescence intensity (MFI) of CXCR4.

SDF-1α-Mediated Chemotaxis Assay

This protocol determines the ability of TIQ-15 to inhibit the migration of CD4 T cells towards the CXCR4 ligand, SDF-1α.

Materials:

-

Resting CD4+ T cells

-

TIQ-15 (various concentrations)

-

DMSO (vehicle control)

-

SDF-1α (50 nM)

-

Transwell plates (e.g., 5 µm pore size)

-

Chemotaxis buffer (e.g., RPMI with 0.5% BSA)

Procedure:

-

Pre-treat resting CD4+ T cells with various concentrations of TIQ-15 or DMSO for 1 hour at 37°C.

-

Add SDF-1α to the lower chamber of the transwell plate.

-

Add the pre-treated cells to the upper chamber.

-

Incubate the plate at 37°C for 3-4 hours to allow for cell migration.

-

Collect the cells from the lower chamber.

-

Quantify the number of migrated cells using a cell counter or flow cytometry.

-

Express the results as the relative percentage of migrating cells compared to the DMSO control.

Cofiilin Activation Assay

This protocol evaluates the effect of TIQ-15 on the SDF-1α-induced phosphorylation of cofilin, a key step in actin polymerization.

Materials:

-

Resting CD4+ T cells

-

TIQ-15 (10 µM)

-

DMSO (vehicle control)

-

SDF-1α (50 ng/ml)

-

Fixation and permeabilization buffers

-

Anti-phospho-cofilin (p-cofilin) antibody

-

Flow cytometer

Procedure:

-

Pre-treat resting CD4+ T cells with TIQ-15 (10 µM) or DMSO for 1 hour at 37°C.

-

Stimulate the cells with SDF-1α (50 ng/ml) for a short period (e.g., 1-2 minutes).

-

Immediately fix the cells to preserve the phosphorylation state.

-

Permeabilize the cells.

-

Stain the cells with an anti-p-cofilin antibody.

-

Analyze the cells by flow cytometry to measure the level of p-cofilin.

Signaling Pathway and Experimental Logic Diagrams

TIQ-15 Inhibition of the CXCR4 Signaling Pathway.

Logical Flow of TIQ-15's Experimental Validation.

References

- 1. Characterization of a CXCR4 antagonist TIQ-15 with dual tropic HIV entry inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of a CXCR4 antagonist TIQ-15 with dual tropic HIV entry inhibition properties [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of a CXCR4 antagonist TIQ-15 with dual tropic HIV entry inhibition properties | PLOS Pathogens [journals.plos.org]

Application Notes and Protocols for TIQ-15 in Viral Entry Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

TIQ-15 is a potent and specific antagonist of the CXCR4 co-receptor, a critical component for the entry of CXCR4-tropic (X4-tropic) strains of the Human Immunodeficiency Virus (HIV-1) into host cells.[1][2][3] These application notes provide a comprehensive guide for the utilization of TIQ-15 in viral entry assays, offering detailed protocols for assessing its antiviral activity and elucidating its mechanism of action. TIQ-15 has demonstrated potent inhibition of X4-tropic and dual-tropic HIV-1 isolates, with moderate activity against CCR5-tropic (R5-tropic) strains, and exhibits synergistic activity when co-administered with the CCR5 antagonist Maraviroc.[1][2] Its primary mode of action is the blockade of the gp120-CXCR4 interaction, thereby preventing viral fusion and entry.

Mechanism of Action of TIQ-15

TIQ-15 functions as an allosteric antagonist of the CXCR4 receptor. Its binding to CXCR4 induces receptor internalization, effectively reducing the number of available co-receptors on the cell surface for viral engagement. Furthermore, TIQ-15 inhibits the signaling cascade initiated by the natural ligand for CXCR4, SDF-1α, including the inhibition of cAMP production and cofilin activation. This dual function of direct receptor blockade and modulation of downstream signaling pathways contributes to its potent anti-HIV-1 activity. The specificity of TIQ-15 for CXCR4-mediated entry is evidenced by its lack of inhibition against viruses pseudotyped with the vesicular stomatitis virus G protein (VSV-G), which enter cells via a CXCR4-independent pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data for TIQ-15 in various antiviral and functional assays.

Table 1: In Vitro Anti-HIV-1 Activity of TIQ-15

| Parameter | Virus/Cell Line | Value | Reference |

| IC50 (HIV-1 Inhibition) | X4-tropic HIV-1 (NL4-3) in Rev-CEM-GFP-Luc cells | 13 nM | |

| IC50 (CXCL12-induced Ca2+ flux) | CCRF-CEM cells | 3 nM | |

| IC50 (cAMP production inhibition) | CXCR4-Glo cells | 19 nM | |

| IC50 (β-arrestin recruitment) | --- | 15 nM | |

| Cytotoxicity (TC50) | Rev-CEM-GFP-Luc cells | > 50 µM | |

| Cytotoxicity (TC50) | --- | 47 µM |

Table 2: Synergistic Antiviral Activity of TIQ-15 with Maraviroc

| HIV-1 Isolate | Tropism | Synergy with Maraviroc | Interpretation | Reference |

| HIV-1 (IIIB) | X4-tropic | Additive effect | Not synergistic | |

| HIV-1 (Ba-L) | R5-tropic | Highly synergistic | Potentially beneficial for mixed tropism infections |

Experimental Protocols

Protocol 1: HIV-1 Infection Assay using a Reporter Cell Line

This protocol describes the use of a reporter cell line, such as Rev-CEM-GFP-Luc, to quantify the inhibitory effect of TIQ-15 on HIV-1 infection.

Materials:

-

Rev-CEM-GFP-Luc cells

-

X4-tropic HIV-1 (e.g., NL4-3)

-

TIQ-15

-

Complete cell culture medium

-

96-well cell culture plates

-

Flow cytometer or luciferase assay system

-

Propidium iodide (PI) for viability staining

Procedure:

-

Seed Rev-CEM-GFP-Luc cells in a 96-well plate at an appropriate density.

-

Prepare serial dilutions of TIQ-15 in complete culture medium. A suggested starting range is from 10 µM to 25.6 pM in 5-fold dilutions. Include a DMSO control.

-

Pre-treat the cells by adding the TIQ-15 dilutions and incubate for 1 hour at 37°C.

-

Infect the cells with a pre-titered amount of X4-tropic HIV-1 for 2 hours.

-

Wash the cells to remove the virus and compound.

-

Resuspend the cells in fresh medium and culture for 48-72 hours.

-

Analyze the percentage of GFP-positive cells by flow cytometry or measure luciferase activity.

-

For flow cytometry, co-stain with PI to exclude dead cells from the analysis.

-

Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of TIQ-15.

Protocol 2: BlaM-Vpr Based Viral Entry Assay

This assay directly measures the fusion of the viral and cellular membranes.

Materials:

-

Target cells (e.g., CEM-SS)

-

HIV-1 virus containing a BlaM-Vpr fusion protein (e.g., HIV-1(NL4-3)-BlaM-Vpr)

-

TIQ-15

-

AMD3100 (positive control)

-

CCF2-AM substrate

-

Fluorescence plate reader

Procedure:

-

Plate target cells in a 96-well plate.

-

Pre-treat the cells with TIQ-15 (e.g., 10 µM), AMD3100 (e.g., 10 µM), or DMSO for 1 hour at 37°C.

-

Infect the cells with BlaM-Vpr containing HIV-1 for 4 hours.

-

Wash the cells and load them with the CCF2-AM substrate according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for substrate cleavage.

-

Measure the fluorescence at the appropriate wavelengths to determine the ratio of cleaved to uncleaved substrate.

-

A decrease in the ratio of cleaved to uncleaved substrate indicates inhibition of viral entry.

Protocol 3: VSV-G Pseudotyped Virus Control Assay

This protocol is a crucial control to demonstrate the specificity of TIQ-15 for CXCR4-mediated entry.

Materials:

-

Rev-CEM-GFP-Luc cells

-

HIV-1 pseudotyped with VSV-G

-

X4-tropic HIV-1 (e.g., NL4-3) as a positive control for inhibition

-

TIQ-15 (e.g., 50 µM)

-

Complete cell culture medium

-

96-well cell culture plates

-

Flow cytometer

Procedure:

-

Follow the same procedure as in Protocol 1, but in parallel wells, infect cells with either VSV-G pseudotyped HIV-1 or X4-tropic HIV-1.

-

Treat one set of wells with a high concentration of TIQ-15 (e.g., 50 µM) and another with DMSO.

-

After 48-72 hours, quantify the percentage of GFP-positive cells.

-

Expected Outcome: TIQ-15 should inhibit infection by the X4-tropic virus but not by the VSV-G pseudotyped virus, confirming its specificity for CXCR4-mediated entry.

Visualizations

Signaling Pathway of TIQ-15 in Inhibiting HIV-1 Entry

Caption: Mechanism of TIQ-15 action in blocking HIV-1 entry.

Experimental Workflow for a Viral Entry Assay

Caption: General workflow for an in vitro HIV-1 entry assay using TIQ-15.

References

- 1. Characterization of a CXCR4 antagonist TIQ-15 with dual tropic HIV entry inhibition properties | PLOS Pathogens [journals.plos.org]

- 2. Characterization of a CXCR4 antagonist TIQ-15 with dual tropic HIV entry inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of a CXCR4 antagonist TIQ-15 with dual tropic HIV entry inhibition properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for TIQ-15 in Chemotaxis Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

TIQ-15 is a novel, potent, and allosteric antagonist of the CXCR4 receptor, a key mediator of cell migration in response to the chemokine SDF-1α (Stromal Cell-Derived Factor-1α).[1][2] This document provides detailed application notes and protocols for utilizing TIQ-15 as an inhibitor in chemotaxis assays, a critical tool for studying cellular migration in various physiological and pathological processes, including cancer metastasis, immune responses, and HIV infection.[1][3] The protocols outlined below are designed to ensure reproducibility and accurate quantification of the inhibitory effects of TIQ-15 on cell migration.

Mechanism of Action

TIQ-15 functions by binding to the CXCR4 receptor, thereby blocking the binding of its natural ligand, SDF-1α.[1] This interaction inhibits downstream signaling pathways crucial for chemotaxis. Specifically, TIQ-15 has been shown to interfere with Gαi-based SDF-1α signaling, leading to the inhibition of cofilin activation. Cofilin is an actin-depolymerizing factor that plays a pivotal role in the actin cytoskeleton rearrangements necessary for cell motility. By preventing cofilin activation, TIQ-15 effectively halts the cellular machinery required for directed migration towards an SDF-1α gradient.

Quantitative Data Summary

The inhibitory effect of TIQ-15 on SDF-1α-mediated chemotaxis is dose-dependent. The following table summarizes the key quantitative data from studies characterizing TIQ-15's activity.

| Parameter | Value | Cell Type | Assay Conditions | Reference |

| Chemotaxis IC₅₀ | 176 nM | Resting CD4+ T cells | Migration towards 50 nM SDF-1α | |

| Calcium Flux IC₅₀ | 5-10 nM | - | - | |

| ¹²⁵I-SDF-1α Binding IC₅₀ | 112 nM | - | - | |

| β-arrestin Recruitment IC₅₀ | 19 nM | - | - | |

| cAMP Production IC₅₀ | 41 nM | CXCR4-Glo cells | Forskolin-induced |

Signaling Pathway

The following diagram illustrates the signaling pathway of SDF-1α/CXCR4-mediated chemotaxis and the inhibitory point of TIQ-15.

Caption: SDF-1α/CXCR4 signaling pathway and TIQ-15 inhibition point.

Experimental Protocols

This section provides a detailed protocol for a trans-well chemotaxis assay to evaluate the inhibitory effect of TIQ-15.

Materials

-

Resting CD4+ T cells (or other CXCR4-expressing cell line)

-

TIQ-15 (stock solution in DMSO)

-

Recombinant human SDF-1α

-

RPMI 1640 medium supplemented with 10% FBS

-

Trans-well inserts (e.g., 5 µm pore size for lymphocytes)

-

24-well companion plates

-

DMSO (vehicle control)

-

Phosphate Buffered Saline (PBS)

-

Cell counting solution (e.g., Trypan Blue)

-

Hemocytometer or automated cell counter

-

Flow cytometer (for cell quantification)

Experimental Workflow Diagram

Caption: Experimental workflow for a TIQ-15 chemotaxis assay.

Detailed Procedure

-

Cell Preparation:

-

Culture and harvest CXCR4-expressing cells (e.g., resting CD4+ T cells).

-

Wash the cells with serum-free RPMI 1640 medium.

-

Resuspend the cells in fresh RPMI 1640 with 0.5% BSA at a concentration of 1 x 10⁶ cells/mL.

-

-

TIQ-15 Pre-treatment:

-

Prepare a serial dilution of TIQ-15 in RPMI 1640/0.5% BSA. A suggested concentration range is from 640 pM to 50 µM (using a 5-fold dilution series).

-

Include a vehicle control (DMSO) at the same final concentration as the highest TIQ-15 dilution.

-

In separate tubes, mix equal volumes of the cell suspension and the TIQ-15/DMSO dilutions.

-

Incubate the cells with TIQ-15 or DMSO for 1 hour at 37°C.

-

-

Chemotaxis Assay Setup:

-

Add 600 µL of RPMI 1640/0.5% BSA containing 50 nM SDF-1α to the lower wells of a 24-well plate.

-

For negative controls, add medium without SDF-1α to some wells.

-

Place the trans-well inserts into the wells.

-

Add 100 µL of the pre-treated cell suspension to the top of each insert.

-

-

Cell Migration:

-

Incubate the plate at 37°C in a 5% CO₂ incubator for a period suitable for the cell type (typically 2-4 hours for lymphocytes).

-

-

Quantification of Migrated Cells:

-

After incubation, carefully remove the trans-well inserts.

-

Collect the cells that have migrated to the lower chamber.

-

Quantify the number of migrated cells using a flow cytometer or by manual counting with a hemocytometer. For flow cytometry, a fixed number of counting beads can be added to each sample for accurate cell concentration determination.

-

-

Data Analysis:

-

Calculate the percentage of migrating cells for each condition relative to the total number of cells added to the insert.

-